

Pharmacological Profile of (8-epi)-BW 245C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (8-epi)-BW 245C

Cat. No.: B1663050

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Disclaimer: Limited direct pharmacological data is publicly available for **(8-epi)-BW 245C**. This guide provides a comprehensive overview of its parent compound, BW 245C, a potent and selective prostaglandin D2 (DP1) receptor agonist. The pharmacological properties of **(8-epi)-BW 245C** are inferred to be similar, though potentially with different potency, based on the principles of stereoisomerism.

Introduction

(8-epi)-BW 245C is the C-8 diastereomer of BW 245C, a well-characterized and high-affinity selective agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. Prostaglandin D2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and cardiovascular homeostasis. Agonists of the DP1 receptor, like BW 245C, are valuable research tools for elucidating the downstream effects of DP1 receptor activation and hold potential for therapeutic applications in conditions such as pulmonary fibrosis and obesity. This document summarizes the known pharmacological properties of BW 245C, providing a basis for understanding the expected profile of its 8-epi isomer.

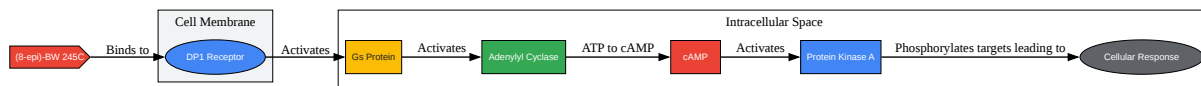
Data Presentation: Quantitative Pharmacology of BW 245C

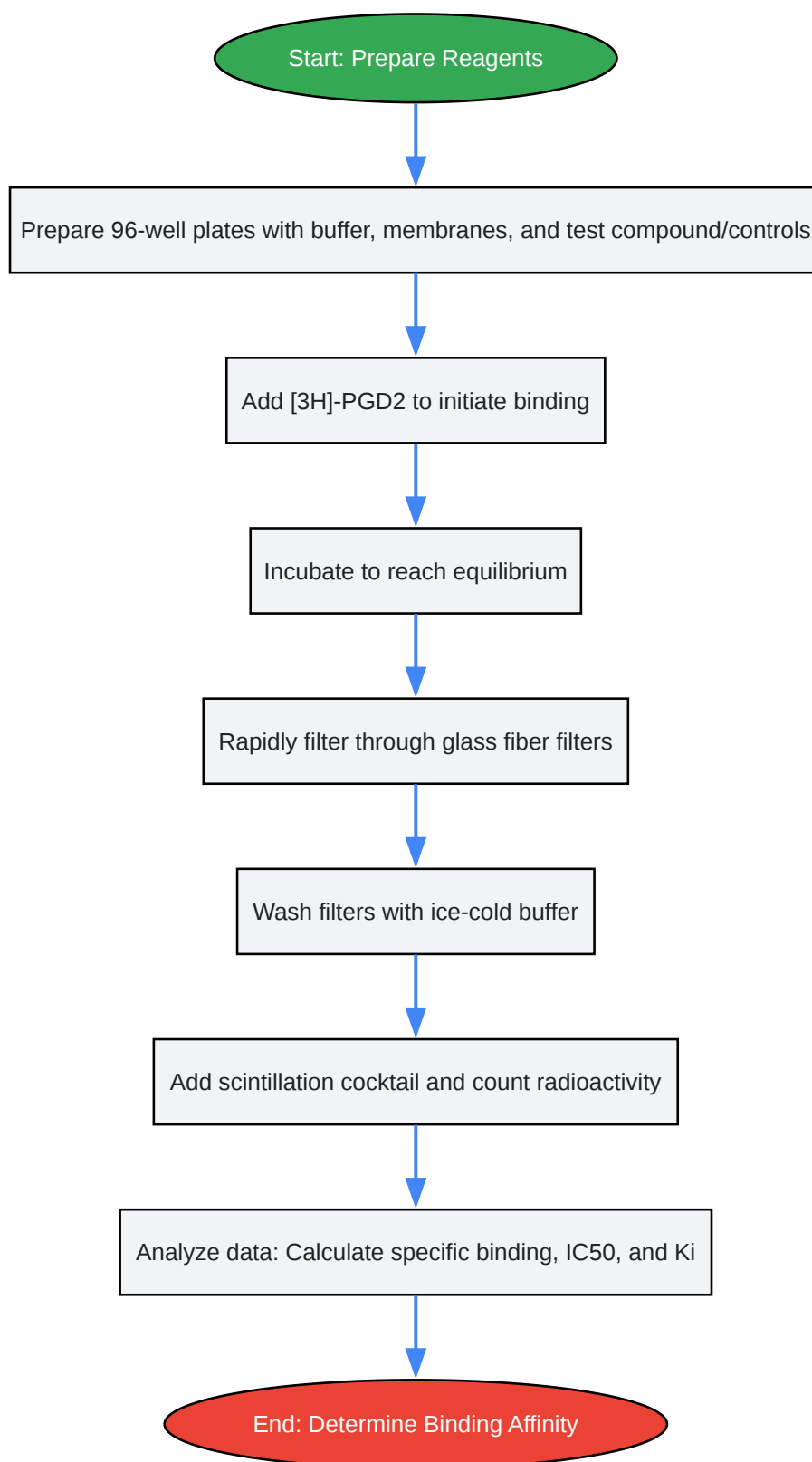
The following tables summarize the available quantitative data for BW 245C, the parent compound of **(8-epi)-BW 245C**.

Functional Activity: Adenylyl Cyclase Activation in Embryonic Bovine Tracheal (EBTr) Cells	
Parameter	Value
EC50	59 ± 19 nM

Signaling Pathway

Activation of the DP1 receptor by an agonist such as BW 245C initiates a well-defined intracellular signaling cascade. The DP1 receptor is a G-protein coupled receptor (GPCR) that is coupled to the stimulatory G-protein, Gs. Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com